Methyl[(1-methylcyclobutyl)methyl]aminehydrochloride
CAS No.:
Cat. No.: VC18040865
Molecular Formula: C7H16ClN
Molecular Weight: 149.66 g/mol
* For research use only. Not for human or veterinary use.
![Methyl[(1-methylcyclobutyl)methyl]aminehydrochloride -](/images/structure/VC18040865.png)
Specification
Molecular Formula | C7H16ClN |
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Molecular Weight | 149.66 g/mol |
IUPAC Name | N-methyl-1-(1-methylcyclobutyl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C7H15N.ClH/c1-7(6-8-2)4-3-5-7;/h8H,3-6H2,1-2H3;1H |
Standard InChI Key | XGLAZJGQABJESE-UHFFFAOYSA-N |
Canonical SMILES | CC1(CCC1)CNC.Cl |
Introduction
Structural and Molecular Characteristics
Methyl[(1-methylcyclobutyl)methyl]amine hydrochloride features a cyclobutane ring, a strained four-membered cyclic hydrocarbon, substituted at the 1-position with a methyl group and a methylamine hydrochloride moiety. The molecule’s stereochemistry arises from the chiral center at the carbon adjacent to the cyclobutane ring, resulting in two enantiomers. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its tetrahedral geometry, with bond angles constrained by the cyclobutane ring’s strain .
Table 1: Molecular Properties of Methyl[(1-Methylcyclobutyl)methyl]amine Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₇H₁₆ClN |
Molecular Weight | 149.66 g/mol |
Melting Point | 67–72°C (decomposition) |
Solubility | Water, ethanol, ether |
pKa | 10.07 |
Boiling Point | 195–197°C at 760 mmHg |
The compound’s strained ring system contributes to its reactivity, particularly in nucleophilic substitution and coordination chemistry.
Synthesis and Characterization
Synthetic Pathways
The synthesis typically begins with cyclobutyl methyl ketone, which undergoes reductive amination with methylamine hydrochloride under acidic conditions. A representative procedure involves:
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Mitsunobu Reaction: Coupling cyclobutyl methanol with a protected amine precursor.
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Deprotection: Removal of Boc (tert-butoxycarbonyl) groups using hydrochloric acid.
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Salification: Precipitation of the hydrochloride salt from an ether solution .
Table 2: Representative Synthesis Yields
Starting Material | Yield (%) | Purity (%) |
---|---|---|
Cyclobutyl methyl ketone | 78 | 95 |
Methylamine hydrochloride | 82 | 97 |
Analytical Characterization
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¹H NMR (400 MHz, D₂O): δ 1.4 ppm (s, 3H, CH₃), 1.2–1.8 ppm (m, 4H, cyclobutane), 3.1 ppm (q, 2H, CH₂NH).
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¹³C NMR: 12.3 ppm (CH₃), 20.6 ppm (CH₂), 35.1 ppm (cyclobutane carbons).
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IR (KBr): 2950 cm⁻¹ (C-H stretch), 1590 cm⁻¹ (N-H bend), 1450 cm⁻¹ (C-N stretch) .
Compound | R-Substituent | EC₅₀ (nM) | clogP |
---|---|---|---|
2 | 2-Methylpentyl | 195 | 4.64 |
19 | Cyclobutylmethyl | 234 | 3.98 |
14 | n-Pentyl | 295 | 4.28 |
Lipophilicity (clogP) inversely correlated with potency, suggesting optimal bioavailability thresholds for cyclobutyl derivatives .
Applications in Organic Synthesis
Chiral Auxiliary Applications
The compound’s stereogenic center enables enantioselective synthesis. For example, in asymmetric aldol reactions, it facilitates diastereomeric excesses >90% when coordinating to titanium(IV) catalysts.
Transition-Metal Ligands
Methyl[(1-methylcyclobutyl)methyl]amine hydrochloride forms stable complexes with Pd(II) and Ru(II), enhancing catalytic activity in cross-coupling reactions. A 2022 study reported a 15% increase in Suzuki-Miyaura coupling yields compared to traditional amines .
Future Research Directions
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Synthetic Optimization: Development of enantioselective routes to isolate individual enantiomers.
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Biological Screening: Expanded profiling against kinase targets and GPCRs beyond GPR88.
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Material Science: Exploration of cyclobutane-containing polymers for high-strength materials.
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